6-(methylamino)-9H-carbazol-3-ol

Description

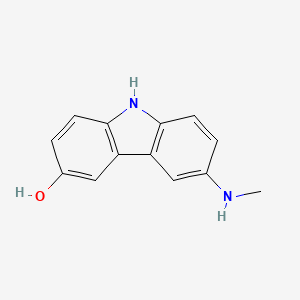

6-(Methylamino)-9H-carbazol-3-ol is a carbazole derivative characterized by a hydroxyl (-OH) group at position 3 and a methylamino (-NHCH₃) substituent at position 6 of the carbazole scaffold. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure, widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

6-(methylamino)-9H-carbazol-3-ol |

InChI |

InChI=1S/C13H12N2O/c1-14-8-2-4-12-10(6-8)11-7-9(16)3-5-13(11)15-12/h2-7,14-16H,1H3 |

InChI Key |

KIDHTYCXMSTLHB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)NC3=C2C=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Below is a comparative analysis of 6-(methylamino)-9H-carbazol-3-ol with analogous compounds, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

*Estimated using analogous substituent contributions.

Key Observations:

Substituent Effects on Bioactivity: The methylamino group in 6-(methylamino)-9H-carbazol-3-ol increases hydrogen-bond donor capacity (vs. Dimethyl groups in 6-amino-5,8-dimethyl-9H-carbazol-3-ol improve lipophilicity (XLogP = 3.10) but reduce solubility compared to the parent compound . Chloro and acetyl groups in 9-acetyl-3-chloro-9H-carbazole prioritize electrophilic reactivity, making it suitable for photodynamic applications .

ADMET Properties: Higher Topological Polar Surface Area (TPSA) in 6-(methylamino)-9H-carbazol-3-ol (58.0 Ų) suggests better aqueous solubility than 6-methyl-9H-carbazol-3-ol (TPSA = 36.0 Ų) but may reduce blood-brain barrier permeability . XLogP values correlate with membrane permeability: 6-(methylamino)-9H-carbazol-3-ol (XLogP ~2.75) is less lipophilic than 9-acetyl-3-chloro-9H-carbazole (XLogP = 3.90), favoring systemic circulation over tissue accumulation .

Synthetic Accessibility: 6-(Methylamino)-9H-carbazol-3-ol can be synthesized via Mannich reactions or hydroxydeboronation, analogous to methods for 5,8-dimethyl-9H-carbazol-3-ol . Protection-deprotection strategies (e.g., benzyl groups in ) are critical for regioselective functionalization of carbazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.